molecular formula C9H11ClN2O2 B11887175 Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate

Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate

Cat. No.: B11887175
M. Wt: 214.65 g/mol
InChI Key: QEBDHEBHIROSFE-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H11ClN2O2. It is a member of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate, followed by esterification with methanol . The reaction conditions often require a catalyst and specific temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and esterification. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate
  • Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate

Uniqueness

Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C9H11ClN2O2/c1-14-9(13)8-7(10)6-4-2-3-5-12(6)11-8/h2-5H2,1H3

InChI Key

QEBDHEBHIROSFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2CCCCC2=C1Cl

Origin of Product

United States

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